4-(3-Phosphonopropyl)piperidine-2-carboxylic acid
Overview
Description
This compound is notable for its moderate selectivity for NR2A-containing receptors . The NMDA receptor is a type of glutamate receptor that plays a crucial role in synaptic plasticity and memory function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY 257883 involves the preparation of (2R,4S)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate precursors.
Introduction of the Phosphonopropyl Group: The phosphonopropyl group is introduced via a substitution reaction, where a suitable leaving group is replaced by the phosphonopropyl moiety.
Industrial Production Methods
Industrial production of LY 257883 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
LY 257883 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phosphonopropyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
LY 257883 has several scientific research applications, including:
Neuroscience Research: As an NMDA receptor antagonist, it is used to study the role of NMDA receptors in synaptic plasticity, learning, and memory
Pharmacological Studies: It is employed in pharmacological research to investigate the effects of NMDA receptor inhibition on various physiological and pathological processes
Drug Development: LY 257883 serves as a lead compound in the development of new therapeutic agents targeting NMDA receptors
Mechanism of Action
LY 257883 exerts its effects by competitively binding to the NMDA receptor, thereby inhibiting the action of glutamate, the primary excitatory neurotransmitter in the central nervous system. This inhibition prevents the influx of calcium ions through the receptor channel, which is crucial for synaptic plasticity and memory formation . The molecular targets involved include the NR2A subunit of the NMDA receptor .
Comparison with Similar Compounds
Similar Compounds
(2R)-amino-5-phosphonopentanoic acid (AP5): Another NMDA receptor antagonist with a similar mechanism of action.
(2R,4R)-4-(3-phosphonopropyl)piperidine-2-carboxylic acid: A stereoisomer of LY 257883 with different selectivity for NMDA receptor subunits
Uniqueness
LY 257883 is unique due to its moderate selectivity for NR2A-containing NMDA receptors, which distinguishes it from other NMDA receptor antagonists. This selectivity allows for more targeted studies of NR2A subunit functions and their role in synaptic plasticity and memory .
Properties
IUPAC Name |
4-(3-phosphonopropyl)piperidine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO5P/c11-9(12)8-6-7(3-4-10-8)2-1-5-16(13,14)15/h7-8,10H,1-6H2,(H,11,12)(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIFUJNCKIMWRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1CCCP(=O)(O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18NO5P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50922622 | |
Record name | 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118183-22-5 | |
Record name | LY 257883 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118183225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(3-Phosphonopropyl)piperidine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50922622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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